2H-Furo[2,3-F]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Furo[2,3-F]indole is a heterocyclic compound that features a fused furan and indole ring system. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The indole moiety is known for its presence in many natural products and pharmaceuticals, making derivatives like this compound valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Furo[2,3-F]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which converts arylhydrazones of aldehydes or ketones into indoles in the presence of an acid . Another method includes the interrupted Fischer indolization, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2H-Furo[2,3-F]indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furoindole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2H-Furo[2,3-F]indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Furo[2,3-F]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2H-Furo[2,3-F]indole can be compared with other similar compounds, such as:
Furo[3,2-b]indole: Another furan-indole fused compound with different substitution patterns and biological activities.
Benzofuro[3,2-b]indole:
Uniqueness: this compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
38242-43-2 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-furo[2,3-f]indole |
InChI |
InChI=1S/C10H7NO/c1-3-11-9-5-8-2-4-12-10(8)6-7(1)9/h1-3,5-6H,4H2 |
InChI Key |
INIHMEQCMISNSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=C3C(=CC=N3)C=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.